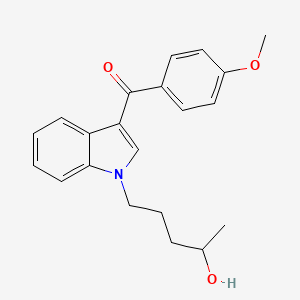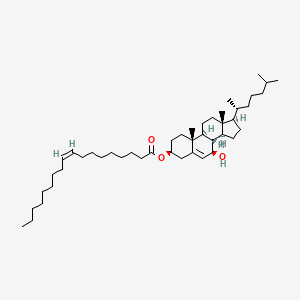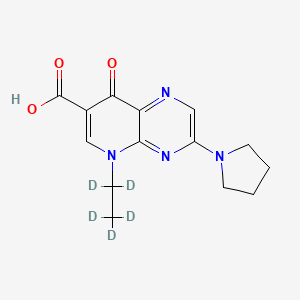
Fenitolamín-d4 Clorhidrato
Descripción general
Descripción
Phentolamine-d4 Hydrochloride is the deuterium labeled version of Phentolamine Hydrochloride . Phentolamine Hydrochloride is a reversible, non-selective, and orally active blocker of α1 and α2 adrenergic receptors that expands blood vessels to reduce peripheral vascular resistance .
Molecular Structure Analysis
The molecular formula of Phentolamine-d4 Hydrochloride is C17H15D4N3O•HCl . The molecular weight is 321.8 g/mol .Physical And Chemical Properties Analysis
Phentolamine-d4 Hydrochloride is a solid substance . It’s slightly soluble in DMSO and Methanol . The exact melting and boiling points are not determined .Aplicaciones Científicas De Investigación
Mejora de la eficacia de los antibióticos
La fenitolamína ha sido estudiada por su capacidad para mejorar la actividad antibacteriana de los antibióticos macrólidos contra bacterias Gram-negativas multirresistentes (MDR) . Esto es particularmente importante, ya que las infecciones bacterianas MDR representan un desafío significativo en los entornos clínicos debido a las limitadas opciones de tratamiento.
Neuroprotección y recuperación funcional
La investigación ha demostrado que la fenitolamína puede proteger la mielinización de los axones, prevenir la atrofia muscular y mejorar la recuperación funcional después de una lesión nerviosa . Esto sugiere aplicaciones potenciales en el tratamiento de afecciones relacionadas con el daño nervioso y los trastornos de desgaste muscular.
Manejo del dolor crónico
La fenitolamína se utiliza en la terapia de infusión para el tratamiento del dolor crónico . Su aplicación en el manejo del dolor se basa en sus propiedades vasodilatadoras, que proporcionan alivio al reducir la resistencia vascular periférica.
Investigación proteómica
La forma deuterada de fenitolamína, Fenitolamín-d4 Clorhidrato, se utiliza en la investigación proteómica como un estándar de referencia bioquímica debido a su etiquetado isotópico estable . Esto permite una cuantificación más precisa en los análisis de espectrometría de masas.
Investigación cardiovascular
El uso clínico principal de la fenitolamína es en el manejo de emergencias hipertensivas, particularmente en casos de feocromocitoma . Su papel en la investigación cardiovascular se extiende al estudio de sus efectos sobre la regulación de la presión arterial y la actividad de los receptores adrenérgicos.
Estudios de biología molecular
En biología molecular, this compound se puede utilizar para estudiar la interacción de los fármacos con los componentes celulares. Sirve como una herramienta para comprender los mecanismos moleculares de la acción y resistencia de los fármacos .
Aplicaciones en neurociencia
La fenitolamína ha mostrado promesa en la investigación en neurociencia, particularmente en estudios relacionados con lesiones de la médula espinal y neuropatía axonal . Puede contribuir al desarrollo de estrategias terapéuticas para los trastornos neurológicos.
Ensayos bioquímicos
This compound se utiliza en ensayos bioquímicos para investigar su mecanismo de acción, como la desacoplamiento de la cadena de transporte de electrones y la afectación de la síntesis de ATP . Estos estudios pueden conducir al descubrimiento de nuevos agentes y estrategias terapéuticas.
Mecanismo De Acción
Target of Action
Phentolamine-d4 Hydrochloride primarily targets alpha-1 and alpha-2 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in regulating the diameter of blood vessels and the contraction of smooth muscles .
Mode of Action
Phentolamine-d4 Hydrochloride acts as a reversible, competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . By blocking these receptors, it prevents the binding of norepinephrine, a neurotransmitter that causes vasoconstriction and increases blood pressure . As a result, it induces vasodilation, or the widening of blood vessels .
Biochemical Pathways
The primary biochemical pathway affected by Phentolamine-d4 Hydrochloride is the norepinephrine-mediated vasoconstriction pathway . By blocking the alpha-adrenergic receptors, Phentolamine-d4 Hydrochloride inhibits this pathway, leading to vasodilation and a decrease in blood pressure .
Pharmacokinetics
Phentolamine-d4 Hydrochloride is administered through various routes including intravenously, intramuscularly, submucosally, and topically . The compound is metabolized in the liver and has an elimination half-life of 19 minutes . These properties influence its bioavailability and duration of action .
Result of Action
The primary molecular effect of Phentolamine-d4 Hydrochloride is the blockade of alpha-adrenergic receptors , leading to vasodilation . On a cellular level, this results in a relaxation of vascular smooth muscles . Clinically, this leads to a decrease in blood pressure and is used to treat hypertensive episodes .
Action Environment
The action of Phentolamine-d4 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other vasoactive substances can potentiate or diminish its vasodilatory effect . Additionally, the physiological state of the patient, such as their baseline blood pressure and the presence of any underlying conditions, can also impact the drug’s efficacy and stability .
Safety and Hazards
Direcciones Futuras
Phentolamine, the non-deuterated version of Phentolamine-d4, has been used in the treatment of hypertensive emergencies, as well as chronic and emergent pain . A recent study suggests that Phentolamine may hold significant promise in treating nerve injuries and denervation induced muscle atrophy following peripheral nerve injury . Given that Phentolamine-d4 Hydrochloride is the deuterium labeled version of Phentolamine, it could potentially be used in similar applications, particularly in research settings where the deuterium label may be useful for tracking the compound.
Análisis Bioquímico
Biochemical Properties
Phentolamine-d4 Hydrochloride, like its parent compound, is known to interact with α1 and α2 adrenergic receptors . These receptors are proteins that play crucial roles in the sympathetic nervous system, mediating the body’s “fight or flight” response . By blocking these receptors, Phentolamine-d4 Hydrochloride can cause vasodilation, reducing peripheral vascular resistance .
Cellular Effects
Phentolamine-d4 Hydrochloride, through its action on α1 and α2 adrenergic receptors, can influence various cellular processes. For instance, it can affect cell signaling pathways related to vasoconstriction and vasodilation . It can also impact gene expression related to these pathways .
Molecular Mechanism
The molecular mechanism of Phentolamine-d4 Hydrochloride involves its binding to α1 and α2 adrenergic receptors, thereby blocking their function . This blockade leads to a relaxation of systemic vasculature, leading to hypotension . Unlike selective α1 blockers, Phentolamine-d4 Hydrochloride also inhibits α2 receptors, which function predominantly as presynaptic negative feedback for norepinephrine release .
Temporal Effects in Laboratory Settings
For instance, its clinical use for hypertension was halted due to cardiovascular and gastrointestinal adverse effects with the prolonged use of large oral doses .
Metabolic Pathways
Phentolamine-d4 Hydrochloride is likely to be involved in similar metabolic pathways as Phentolamine Hydrochloride. Some evidence suggests that Phentolamine Hydrochloride also stimulates beta-adrenergic receptors, thereby causing peripheral vasodilation .
Subcellular Localization
Given its function as an adrenergic receptor antagonist, it’s likely that it localizes to the cell membrane where these receptors are typically found .
Propiedades
IUPAC Name |
3-[4-methyl-N-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]anilino]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H/i9D2,10D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEJFGFQYKDAPM-PQDNHERISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)CN(C2=CC=C(C=C2)C)C3=CC(=CC=C3)O)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)


![N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B584419.png)




![rac-cis-3-[(Phenylmethyl)amino]cyclohexanol](/img/structure/B584428.png)

